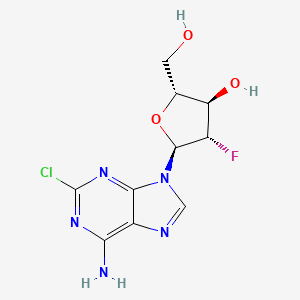

alpha-Clofarabine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFN5O3 |

|---|---|

Molecular Weight |

303.68 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9+/m1/s1 |

InChI Key |

WDDPHFBMKLOVOX-AQZRFWRFSA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Clofarabine for Research

Chemical Synthesis Methodologies

The chemical synthesis of clofarabine (B1669196), a second-generation purine (B94841) nucleoside analogue, has evolved significantly to address the challenges of scalability, cost-effectiveness, and purity. pharmtech.com Early methods were often hampered by low yields and the difficult separation of anomeric mixtures, necessitating costly chromatographic purification. pharmtech.comresearchgate.net

Glycosylation Reactions and Stereoselectivity for β-Anomer Formation

A critical step in the chemical synthesis of clofarabine is the glycosylation reaction, which forms the bond between the purine base and the sugar moiety. A significant challenge in this step is controlling the stereochemistry to selectively produce the desired β-anomer over the α-anomer. epo.orggoogle.com The condensation of a protected 2-deoxy-2-fluoro-sugar with 2,6-dichloropurine, for example, can result in a mixture of α- and β-anomers. epo.orggoogle.com After chromatographic separation, the yield of the desired β-anomer in such methods can be as low as 32%. epo.orggoogle.com

To enhance stereoselectivity, various strategies have been explored. The Vorbrüggen glycosylation method, while common, can lead to low selectivity without the influence of a neighboring group to direct the reaction. rsc.org One innovative approach involves using an ortho-alkynyl benzoate (B1203000) as a removable neighboring participation group, which leads to the synthesis of nucleosides in high yields and stereoselectivity. rsc.org Another strategy involves the use of purine sodium salts in binary solvent mixtures. This "sodium-salt glycosylation" method enhances the solubility of the reactants and can diminish the anomerization of the sugar intermediate, leading to improved β/α configuration ratios. researchgate.net

A highly efficient process achieves superior stereoselectivity by reacting 2-chloroadenine (B193299) with a protected bromosugar in the presence of potassium tert-butoxide. openaccesspub.org The use of specific solvent mixtures in this coupling step is crucial for achieving high stereoselectivity, with reported β to α anomer ratios of up to 15:1. google.com This method avoids the need for an amination step later in the synthesis because the amino group is already present in the 2-chloroadenine starting material. epo.orggoogle.com

Table 1: Comparison of Chemical Glycosylation Strategies and Anomeric Selectivity

| Method | Reactants | Conditions | β/α Ratio | Key Feature |

|---|---|---|---|---|

| Dichloropurine Condensation | 1-bromo-2-fluoro-sugar, 2,6-dichloropurine | Coupling, amination, deprotection | Low; requires chromatography | Traditional route with low overall yield. epo.orggoogle.com |

| Anion Glycosylation | 1-α-bromide, 2-chloroadenine potassium salt | Potassium tert-butoxide, binary solvent | 3.0:1 | Requires chromatography for separation. openaccesspub.org |

| Sodium-Salt Glycosylation | Purine sodium salts, protected 2-deoxysugar chloride | Binary solvent mixtures (e.g., ACN/DCM) | Enhanced β-selectivity | Improved solubility and reduced anomerization. researchgate.net |

| Ilex/Ash Stevens Process | 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-ribofuranose, 2-chloroadenine | Potassium tert-butoxide, three-solvent mixture | >50:1 | Highly stereoselective; avoids chromatography. acs.orgscite.ai |

| Neighboring Group Participation | ortho-alkynyl benzoate protected sugar, nucleobase | Vorbrüggen glycosylation, gold(I)-catalyzed removal | High stereoselectivity | Removable group directs β-anomer formation. rsc.org |

Approaches Utilizing 2′-Deoxy-2′-fluoro-α-D-arabinofuranose Derivatives as Intermediates

The choice of the sugar intermediate is fundamental to the success of the synthesis. Many modern, efficient syntheses of clofarabine utilize pre-synthesized 2′-deoxy-2′-fluoro-D-arabinofuranose derivatives. researchgate.netbeilstein-journals.org A versatile intermediate, 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, can be produced from D-glucose derivatives in a multi-step process suitable for large-scale preparation. nih.gov

One of the most effective chemical syntheses starts with commercially available 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose. researchgate.netbeilstein-journals.org This compound is converted into a more reactive intermediate, such as 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-ribofuranose, for the subsequent coupling reaction with 2-chloroadenine. acs.orgresearchgate.net Other approaches have explored the synthesis of clofarabine from 2-deoxy-D-ribose through intermediates like 2-deoxy-2-fluoro-3,5-di-O-(tri-isopropylsilyl)-α-D-arabinofuranosyl chloride. beilstein-journals.orgresearchgate.net However, the stability of some fluorinated sugar intermediates can be a challenge. epo.org

Efficient Production Methods and Anomeric Purity in Research Synthesis

A key goal in clofarabine synthesis is the development of efficient, scalable, and cost-effective manufacturing processes that yield a drug substance of high purity. pharmtech.com A landmark process developed by researchers at Ilex Oncology and Ash Stevens achieves this by reacting 2-chloroadenine with 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-ribofuranose in a specific mixture of three solvents with potassium tert-butoxide. acs.orgscite.airesearchgate.net

This method is highly effective, achieving an anomeric ratio of β to α anomers greater than 50:1 following a crystallization step. acs.orgscite.ai This high degree of anomeric purity eliminates the need for costly and complex chromatographic purification. pharmtech.comresearchgate.net After the final deprotection and an additional crystallization, the resulting clofarabine drug substance contains less than 0.1% of the undesired alpha-clofarabine anomer. acs.orgscite.ai This process proved to be scalable and significantly improved the cost-effectiveness of manufacturing. pharmtech.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, often providing exceptional stereoselectivity and high yields under mild reaction conditions. These approaches leverage the precision of biological catalysts to overcome common chemical synthesis challenges.

Enzyme-Catalyzed Condensation Reactions (e.g., Purine Nucleoside Phosphorylase from E. coli)

A highly effective chemoenzymatic route to clofarabine involves an enzyme-catalyzed condensation. nih.gov One approach begins with the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (²ᶠAra-1P). beilstein-journals.orgnih.gov This activated sugar is then condensed with 2-chloroadenine in a reaction catalyzed by recombinant purine nucleoside phosphorylase (PNP) from E. coli. epo.orgbeilstein-journals.orgnih.gov This enzymatic reaction is highly specific and results in the formation of clofarabine in high yield (67%). beilstein-journals.orgnih.govomicsdi.org

Another, more streamlined chemoenzymatic strategy involves a one-pot, cascade reaction. This process starts with 2-deoxy-2-fluoro-D-arabinose and uses a series of recombinant E. coli enzymes to convert it sequentially into the final product. The enzymes involved are ribokinase, phosphopentomutase, and finally, purine nucleoside phosphorylase (PNP), which catalyzes the crucial glycosylation step. This cascade transformation affords clofarabine in a 48% yield within 24 hours. nih.gov

Table 2: Yield of Purine Nucleosides via PNP-Catalyzed Condensation with ²ᶠAra-1P

| Purine Base | Product | Yield |

|---|---|---|

| 2-Chloroadenine | Clofarabine | 67% beilstein-journals.orgnih.gov |

| 2-Aminoadenine | 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2-aminoadenine | 49% beilstein-journals.orgnih.gov |

| Hypoxanthine | 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)hypoxanthine | 21% beilstein-journals.orgnih.gov |

Substrate Recognition and Stereochemical Factors in Enzymatic Synthesis

The remarkable stereoselectivity of enzymes like E. coli PNP stems from the precise interactions within their active sites. The enzyme's ability to distinguish between substrates and control the stereochemical outcome of the reaction has been analyzed through comparative studies and computational calculations. nih.gov

The reactivity of various purine bases in the PNP-catalyzed reaction depends on their electronic structure. nih.gov Furthermore, the stereochemical features of the sugar phosphate (B84403) are critical. The enzyme recognizes 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (²ᶠAra-1P) and facilitates the transfer of the sugar moiety to the purine base, exclusively forming the β-anomer. This is contrasted with studies using other sugars like D-ribose, D-arabinose, and D-xylose, which show varying degrees of reactivity, highlighting the enzyme's specific structural requirements for efficient catalysis. nih.gov The enzyme's active site effectively shields one face of the electrophilic carbon, ensuring the nucleophilic attack from the purine base occurs only from the direction that yields the β-glycosidic bond.

Research into Novel Synthetic Routes and Precursors

The synthesis of clofarabine is a significant area of research, primarily focused on developing efficient, high-yield, and stereoselective methods. A major challenge in clofarabine synthesis is controlling the stereochemistry at the anomeric carbon (C1' of the sugar), as the biological activity resides in the β-anomer, while the α-anomer is an undesired impurity. google.comgoogle.com Consequently, research into novel synthetic routes is often a quest for high anomeric selectivity.

Several distinct strategies have been explored:

Classical Condensation Routes: One of the most established methods involves the coupling of a protected 2-deoxy-2-fluoro-arabinofuranosyl derivative with a purine base. nih.govd-nb.info An efficient version of this chemical synthesis uses commercially available 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, which is first converted into a more reactive brominated sugar. nih.govd-nb.inforesearchgate.netresearchgate.net This intermediate is then condensed with 2-chloroadenine. nih.govresearchgate.netresearchgate.net A key innovation in this process was the use of potassium tert-butoxide in a specific solvent mixture, which significantly improved the anomeric ratio to favor the desired β-anomer (β/α > 50), allowing for the production of clofarabine with less than 0.1% of the α-anomer after crystallization and deprotection. researchgate.netacs.orgmdpi.com This approach avoids the need for challenging chromatographic separation. researchgate.netacs.org

Synthesis from Alternative Precursors: To circumvent issues of long reaction steps and low yields associated with some traditional methods, researchers have investigated more accessible starting materials. sioc-journal.cnresearchgate.net One such route begins with the inexpensive and commercially available 2-chloroadenosine (B27285). sioc-journal.cnresearchgate.net This method involves a selective deprotection of the acetyl group at the 2'-position, followed by a fluorination step using diethylaminosulfur trifluoride (DAST). sioc-journal.cnresearchgate.net This four-step synthesis was reported to produce clofarabine in a 49% total yield as a pure β-anomer, demonstrating potential for gram-scale production. sioc-journal.cnresearchgate.net Another approach starts with 2-deoxy-D-ribose, proceeding through a seven-step synthesis to produce a mixture of anomers. nih.govd-nb.inforesearchgate.net

Chemoenzymatic Synthesis: Leveraging the high specificity of enzymes offers a "green" and efficient alternative to purely chemical methods. nih.govd-nb.info One chemoenzymatic approach involves the synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (²FAra-1P) from a benzoylated sugar precursor. nih.govd-nb.info This phosphate intermediate is then coupled with 2-chloroadenine using recombinant E. coli purine nucleoside phosphorylase (PNP) as a catalyst, resulting in the formation of clofarabine in a 67% yield. nih.govd-nb.info Another innovative chemoenzymatic strategy starts from 2-chloroadenosine and employs a cascade of reactions including enzymatic transglycosylation, benzoylation, isomerization, sulfonylation, fluorination, and deprotection. google.comgoogle.com This method was developed to produce clofarabine in high yield without the formation of the undesired α-N9 stereoisomer. google.comgoogle.com

Interactive Table: Comparison of Clofarabine Synthetic Routes

| Route Type | Key Precursor(s) | Key Steps/Reagents | Reported Yield | Anomeric Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Classical Condensation | 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, 2-chloroadenine | Bromination; Glycosylation with potassium tert-butoxide | ~40% (based on modified purine) | High (β/α > 50) | google.comresearchgate.netacs.org |

| Alternative Precursor | 2-chloroadenosine | Selective 2'-deacetylation; Fluorination with DAST | 49% (overall) | Pure β-anomer reported | sioc-journal.cnresearchgate.net |

| Chemoenzymatic | 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, 2-chloroadenine | Enzymatic condensation with Purine Nucleoside Phosphorylase (PNP) | 67% | High (enzymatically controlled) | nih.govd-nb.info |

| Chemoenzymatic Cascade | 2-chloroadenosine | Enzymatic transglycosylation; Fluorination; Deprotection | 30-40% (overall) | High (no undesired α-N9 reported) | google.comgoogle.com |

Chemical Modifications for Research Probes and Prodrug Design

Clofarabine itself is a prodrug, meaning it is inactive until it is phosphorylated in three steps within the cell to its active triphosphate form. nih.govnih.govsanofi.com However, for research purposes, the clofarabine molecule is often further modified to create second-generation prodrugs or probes. These modifications are designed to address experimental challenges such as poor pharmacokinetics, off-target toxicity, or the need for targeted delivery in preclinical models. aacrjournals.orgnumberanalytics.com

The primary goal of creating preclinical prodrugs of clofarabine is to improve its therapeutic index and overcome research limitations observed with the parent drug, such as a narrow therapeutic window and short biological half-life. aacrjournals.orgmdpi.com The design principles for these prodrugs are centered on altering the physicochemical properties of the molecule to enhance its performance in experimental systems. numberanalytics.comrsc.org

Key design strategies include:

Improving Pharmacokinetic Properties: A major research challenge with clofarabine is its rapid clearance. aacrjournals.org Prodrugs are designed to significantly increase plasma exposure (Area Under the Curve, AUC) and extend the terminal half-life. aacrjournals.org This is often achieved by attaching lipophilic promoieties to the hydroxyl groups of the sugar, which can increase stability and alter distribution. mdpi.comunifiedpatents.com For example, the investigational prodrug EPD-clofarabine was designed using a proprietary technology that led to a 36-fold higher plasma exposure compared to an equimolar dose of clofarabine in a comparative study. aacrjournals.org

Masking the Active Drug: The prodrug is designed to be inactive and to release the active clofarabine only after enzymatic activation, which can be targeted to specific cells or tissues. numberanalytics.com This strategy aims to reduce systemic toxicity and improve tolerability in preclinical models. aacrjournals.org EPD-clofarabine, for instance, is activated by specific hydrolases associated with cell membranes, releasing free clofarabine into the target cells. aacrjournals.org

Enhancing Permeability and Overcoming Resistance: Chemical modifications can enhance the drug's ability to cross biological membranes. numberanalytics.commdpi.com Furthermore, some prodrug strategies are designed to be effective in cancer models that have developed resistance to other therapies or express efflux pumps like P-glycoprotein (Mdr-1). aacrjournals.org

To improve the delivery of clofarabine to specific sites in a research setting, various conceptual and in vitro targeted delivery systems have been developed. These systems encapsulate or bind to the clofarabine molecule, shielding it until it reaches the target location.

Polymer-Based Nanoparticles: Chitosan (B1678972), a biocompatible and biodegradable polymer, has been used to create nanoparticles for clofarabine delivery. rjptonline.orgresearchgate.net In one study, clofarabine was loaded into chitosan-decorated nanoemulsions. rjptonline.orgresearchgate.net These nanoparticles were designed to provide controlled, sustained release of the drug over time, which was demonstrated in in vitro release studies. rjptonline.org The polycationic nature of chitosan makes it a suitable polymer for fabricating such drug delivery systems. rjptonline.orgresearchgate.net

Supramolecular Nanoscale Systems: Advanced delivery platforms have been designed using the principles of supramolecular chemistry. oup.com One conceptual approach relies on the specific base-pairing interactions between nucleoside analogs like clofarabine and engineered DNA strands. oup.com In this design, nano-vehicles equipped with specific DNA sequences can act as hosts, binding clofarabine guest molecules for targeted delivery. oup.com Another strategy involves creating amphiphilic structures through molecular recognition between two different drug molecules, such as clofarabine and raltitrexed (B1684501), which can then self-assemble into stable nanoparticles. oup.com These systems have shown enhanced therapeutic effects in in vitro and in vivo research models. oup.com

Interactive Table: Clofarabine Research Delivery Systems (Conceptual/In Vitro)

| Delivery System | Core Technology | Mechanism/Principle | Research Application/Finding | Reference(s) |

|---|---|---|---|---|

| Chitosan Nanoparticles | Polymer Encapsulation | Clofarabine is loaded into a nanoemulsion decorated with chitosan, a biocompatible polymer. | Provides controlled and sustained drug release in in vitro studies. Aims to enhance drug delivery for anticancer research. | rjptonline.orgresearchgate.net |

| Supramolecular Nanoparticles | Self-Assembly (Molecular Recognition) | Clofarabine (hydrophilic) and another drug, raltitrexed (hydrophobic), are linked via non-covalent interactions to form an amphiphile that self-assembles. | Resulting nanoparticles showed enhanced therapeutic effects in vitro and in vivo. | oup.com |

| DNA-Based Nano-vehicles | Self-Assembly (Base-Pairing) | Engineered DNA strands on a nanocarrier act as a host to bind clofarabine through base-pairing principles. | A conceptual platform for achieving active tumor-targeting and controlled release of clofarabine for imaging and therapy. | oup.com |

Molecular and Cellular Mechanisms of Action of Clofarabine Pre Clinical/in Vitro Focus

Intracellular Metabolism and Bioactivation

Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, functions as a prodrug, meaning it must be metabolized within the cell to exert its cytotoxic effects. patsnap.com This bioactivation process is a critical determinant of its anticancer activity and involves a series of phosphorylation steps.

Upon entering the cell via nucleoside transporters, clofarabine is initially phosphorylated to its 5'-monophosphate form. drugbank.comwikipedia.org This crucial first step is catalyzed by the enzyme deoxycytidine kinase (dCK). drugbank.comnih.gov Clofarabine exhibits a high affinity for dCK, which is comparable to or even greater than that of the natural substrate, deoxycytidine. drugbank.comnih.gov The efficiency of this initial phosphorylation is a key factor in the subsequent cytotoxic activity of the drug. nih.gov Studies have shown that resistance to clofarabine can be associated with reduced dCK activity. nih.govresearchgate.net In some cancer cell lines, the monophosphate metabolite is the most predominant form, suggesting that the subsequent phosphorylation step may be rate-limiting. nih.goveuropa.eu

Phosphorylation by Deoxycytidine Kinase (dCK) to Monophosphate

Direct Enzyme Inhibition

The active metabolite, clofarabine triphosphate, exerts its cytotoxic effects by directly inhibiting key enzymes involved in DNA synthesis and replication.

Clofarabine triphosphate acts as a competitive inhibitor of DNA polymerase α, an enzyme essential for DNA replication. nih.govoncohemakey.comaacrjournals.org It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing DNA strand. portlandpress.com The affinity of clofarabine triphosphate for DNA polymerase α is similar to or greater than that of dATP. drugbank.comeuropa.eu Incorporation of clofarabine monophosphate into the DNA chain leads to the termination of DNA elongation, thereby halting DNA synthesis and repair. patsnap.comdrugbank.comoncohemakey.com This action is a significant contributor to the drug's cytotoxic effect. oncohemakey.com In vitro studies have shown that clofarabine triphosphate is a potent inhibitor of dATP incorporation by DNA polymerase α, with a Ki value of approximately 1 μM. oncohemakey.com

Clofarabine triphosphate is also a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. patsnap.comnih.govaacrjournals.orgpnas.orgresearchgate.net It inhibits RNR by binding to an allosteric site on the enzyme's large subunit, which is normally occupied by dATP. pnas.orgpnas.org This inhibition leads to a reduction in the intracellular pools of deoxynucleoside triphosphates (dNTPs). patsnap.comdrugbank.comd-nb.info In vitro studies have demonstrated that clofarabine triphosphate is a reversible inhibitor of human RNR with a Ki of 40 nM, while the diphosphate (B83284) form is a slow-binding, reversible inhibitor with a Ki* of 17 nM. pnas.org Another study reported an IC50 of 65 nM for ribonucleotide reductase inhibition. medchemexpress.com The inhibition of RNR by both clofarabine di- and triphosphates can induce the formation of a stable hexameric state of the RNR-α subunit, altering its normal function. pnas.orgpnas.org

Inhibition of DNA Polymerase α

Impact on Nucleotide Pools and DNA Synthesis

Table 1: Inhibitory Constants of Clofarabine Metabolites

| Metabolite | Target Enzyme | Inhibition Constant (Ki/IC50) | Cell/System Type |

|---|---|---|---|

| Clofarabine Triphosphate | DNA Polymerase α | Ki ≈ 1 μM | In vitro |

| Clofarabine Triphosphate | Ribonucleotide Reductase | Ki = 40 nM | Purified human RNR |

| Clofarabine Diphosphate | Ribonucleotide Reductase | Ki* = 17 nM | Purified human RNR |

Depletion of Intracellular Deoxynucleotide Triphosphate Pools

A primary mechanism of clofarabine is the inhibition of ribonucleotide reductase (RNR). oncohemakey.compatsnap.com This enzyme is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are the essential building blocks for DNA replication and repair. nih.govpnas.org The active metabolite, clofarabine triphosphate, is a potent inhibitor of RNR, leading to a significant reduction in the intracellular pools of dNTPs, particularly deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP). oncohemakey.complos.org This depletion of necessary precursors enhances the inhibition of DNA synthesis, a process known as self-potentiation. drugbank.comoncohemakey.com By reducing the concentration of the natural substrate dATP, less clofarabine triphosphate is needed to effectively inhibit DNA polymerases. oncohemakey.com

Studies have shown that both the diphosphate and triphosphate metabolites of clofarabine can inhibit RNR by binding to different sites on its large subunit (α), inducing a stable, inactive hexameric state. pnas.orgnih.gov This action effectively halts the production of dNTPs required for a cell's survival and proliferation. nih.gov

| Target Enzyme | Active Metabolite(s) | Consequence of Inhibition |

| Ribonucleotide Reductase (RNR) | Clofarabine diphosphate, Clofarabine triphosphate | Depletion of intracellular dNTP pools (e.g., dATP, dGTP), halting DNA synthesis. oncohemakey.compnas.orgplos.org |

Termination of DNA Chain Elongation

Clofarabine triphosphate also directly targets the process of DNA synthesis by acting as a fraudulent nucleotide. It competitively inhibits DNA polymerases, competing with the natural substrate, dATP, for incorporation into the growing DNA strand. drugbank.comsanofi.usoncohemakey.com The affinity of clofarabine triphosphate for enzymes like DNA polymerase α is similar to or greater than that of dATP. europa.eudrugbank.com

Once incorporated into a DNA chain, clofarabine acts as a chain terminator. oncohemakey.comnih.gov Although clofarabine possesses a 3'-hydroxyl group, which typically allows for chain extension, the presence of a fluorine atom in the sugar moiety is thought to sterically hinder the formation of the subsequent phosphodiester bond, thereby terminating DNA elongation. nih.gov This leads to the interruption of DNA replication, a critical factor in its cytotoxicity against rapidly dividing cells. oncohemakey.compatsnap.com

Inhibition of DNA Repair Processes

In addition to halting DNA synthesis, clofarabine impairs the cell's ability to mend its own genetic material. drugbank.compatsnap.com Pre-clinical models have demonstrated that clofarabine can inhibit DNA repair mechanisms. drugbank.comsanofi.us This is achieved through two primary routes: the incorporation of clofarabine into the DNA strand during the repair process itself, and the depletion of the dNTP pools that are necessary for repair enzymes to function. sanofi.uspatsnap.com Pre-clinical investigations have shown that clofarabine can inhibit nucleotide excision repair. oncohemakey.com By creating DNA damage and simultaneously blocking the pathways that resolve it, clofarabine promotes the accumulation of genetic errors, pushing the cell towards apoptosis. nih.govnih.gov

Induction of Programmed Cell Death Pathways

Clofarabine is a potent inducer of programmed cell death, or apoptosis, even in non-dividing cells. europa.eu This is achieved by directly targeting the mitochondria, which play a central role in the intrinsic apoptotic pathway. drugbank.compatsnap.com

Disruption of Mitochondrial Membrane Integrity

A key event in clofarabine-induced apoptosis is the disruption of the mitochondrial membrane's integrity. europa.eudrugbank.comsanofi.us The active 5'-triphosphate metabolite directly acts on mitochondria, leading to the loss of mitochondrial membrane potential. drugbank.com This permeabilization of the mitochondrial outer membrane is a critical, often irreversible, step that commits the cell to apoptosis. nih.gov

Release of Pro-apoptotic Mitochondrial Proteins (e.g., Cytochrome C, Apoptosis-Inducing Factor)

Following the disruption of the mitochondrial membrane, several pro-apoptotic proteins are released from the mitochondrial intermembrane space into the cytosol. drugbank.comsanofi.us Among the most crucial of these are cytochrome c and apoptosis-inducing factor (AIF). drugbank.comfda.gov The release of cytochrome c is a pivotal event that initiates the caspase-dependent apoptotic cascade. core.ac.ukmdpi.com AIF, upon its release, translocates to the nucleus and contributes to DNA fragmentation in a caspase-independent manner. nih.govmdpi.com

Apoptotic Cascade Activation in Pre-clinical Models

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. mdpi.com This structure recruits and activates initiator caspase-9, which in turn activates executioner caspases, most notably caspase-3. mdpi.comoncotarget.com Activated caspase-3 is responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govsemanticscholar.org Pre-clinical studies in various cancer cell lines have confirmed that clofarabine treatment leads to the cleavage and activation of caspases, including caspase-3, caspase-8, and caspase-9, demonstrating the robust activation of the apoptotic cascade. oncotarget.comnih.gov

| Apoptotic Pathway Component | Role in Clofarabine-Induced Apoptosis |

| Mitochondria | Targeted for membrane disruption. drugbank.comsanofi.us |

| Cytochrome c | Released from mitochondria into the cytosol. drugbank.comfda.gov |

| Apoptosis-Inducing Factor (AIF) | Released from mitochondria; causes caspase-independent DNA fragmentation. drugbank.comfda.govmdpi.com |

| Apaf-1 | Binds to cytosolic cytochrome c to form the apoptosome. mdpi.com |

| Caspase-9 | Initiator caspase activated by the apoptosome. oncotarget.com |

| Caspase-3 | Executioner caspase activated by caspase-9, leading to apoptosis. oncotarget.comnih.govnih.gov |

Non-Canonical Target Interactions and Signaling Axes

Recent in vitro studies have revealed that clofarabine can influence the RNR-α—ZRANB3 nuclear signaling axis. researchgate.netnih.govnih.gov Clofarabine, as a dATP analog, induces the hexamerization of the RNR-α subunit, which facilitates its translocation into the nucleus. researchgate.netnih.gov

Once in the nucleus, RNR-α interacts directly with ZRANB3 (Zinc finger RAN-binding domain-containing protein 3), a protein identified as a promoter of DNA synthesis. researchgate.netnih.gov This interaction antagonizes the binding of ZRANB3 to Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery. researchgate.netnih.gov By disrupting the ZRANB3-PCNA interaction, nuclear RNR-α, prompted by clofarabine, leads to the suppression of DNA synthesis. researchgate.netnih.gov

Notably, a significant portion of the DNA synthesis suppression observed in the early stages of clofarabine treatment has been attributed to this targeting of the ZRANB3 pathway. researchgate.netnih.govnih.gov In vitro experiments using cell lines with ZRANB3 knockout or knockdown have demonstrated resistance to clofarabine, underscoring the importance of this non-canonical mechanism. researchgate.netnih.govnih.gov This interaction highlights a previously overlooked aspect of clofarabine's mechanism of action, extending beyond its direct enzymatic inhibition. researchgate.net

Clofarabine's ability to suppress DNA synthesis is not solely dependent on its inhibition of the reductase activity of RNR. nih.gov In vitro studies have demonstrated that the suppression of DNA synthesis in the early phases of treatment is largely dependent on the presence of RNR-α and is mediated by the nuclear protein ZRANB3. nih.gov

Experiments have shown that in cells where ZRANB3 is knocked down, the suppressive effect of clofarabine on DNA synthesis is significantly diminished. nih.gov This indicates that the drug's action on the RNR-α—ZRANB3 axis is a primary contributor to the initial reduction in DNA replication. nih.gov This mechanism is distinct from the depletion of the deoxynucleotide pool that results from the inhibition of RNR's catalytic activity. d-nb.infoplos.org The nuclear translocation of RNR-α, induced by clofarabine, is a key step in this process, leading to the inhibition of ZRANB3's function in promoting DNA synthesis. nih.govnih.gov

Interaction with RNR-α—ZRANB3 Nuclear Signaling Axis (In Vitro)

Epigenetic Modulation

Beyond its direct effects on DNA synthesis, clofarabine has been shown to modulate the epigenetic landscape of cancer cells, providing another layer to its anti-neoplastic activity.

In vitro studies have consistently demonstrated that clofarabine can alter DNA methylation patterns in various cancer cell lines, including those from acute lymphoblastic leukemia (ALL), chronic myeloid leukemia (CML), and breast cancer. frontierspartnerships.orgnih.govuu.nlresearchgate.netkarger.com This epigenetic modulation is a key aspect of its anti-cancer effects. frontierspartnerships.orgresearchgate.net

Clofarabine has been observed to cause hypomethylation of the promoter regions of several tumor suppressor genes. frontierspartnerships.orgnih.gov This is, at least in part, achieved through the downregulation of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns. frontierspartnerships.orgnih.goviiarjournals.org The reduction in DNMT1 levels can lead to the reversal of cancer-specific DNA hypermethylation. frontierspartnerships.orgresearchgate.net Additionally, clofarabine may indirectly inhibit DNA methylation by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the accumulation of SAH, a feedback inhibitor of DNMTs. uu.nlresearchgate.net

| Cell Line | Effect of Clofarabine | Affected Genes | Reference |

|---|---|---|---|

| Nalm-6 (ALL) | DNMT1 downregulation, hypomethylation of promoter regions | APC, CDKN2A, PTEN | frontierspartnerships.orgnih.gov |

| K562 (CML) | DNMT1 downregulation, hypomethylation of promoter regions | PTEN, APC, RARB2 | nih.goviiarjournals.org |

| MCF-7, MDA-MB-231 (Breast Cancer) | Demethylation and activation of tumor suppressor genes | PTEN, RARB2 | karger.commdpi.com |

A direct consequence of clofarabine-induced DNA hypomethylation is the re-expression of methylation-silenced tumor suppressor genes. frontierspartnerships.orgnih.gov In vitro studies have shown that treatment with clofarabine leads to the upregulation of several critical tumor suppressor genes.

For instance, in ALL and CML cell lines, clofarabine has been shown to reactivate the expression of RARB (Retinoic Acid Receptor Beta), PTEN (Phosphatase and Tensin Homolog), and CDKN1A (Cyclin-Dependent Kinase Inhibitor 1A). frontierspartnerships.orgnih.govnih.govnih.gov The reactivation of PTEN is particularly significant as it is a key negative regulator of the pro-survival PI3K/AKT signaling pathway. nih.govaging-us.comnih.gov

The upregulation of CDKN1A, which encodes the p21 protein, has a dual effect. Not only does p21 act as a cell cycle inhibitor, but it also competes with DNMT1 for binding to PCNA, thereby further inhibiting DNA methylation. iiarjournals.orgfrontiersin.org In breast cancer cells, clofarabine has also been shown to induce the expression of RARB and PTEN. karger.commdpi.com This ability to restore the expression of key tumor suppressors contributes significantly to clofarabine's anti-cancer profile. frontierspartnerships.orgmdpi.com

| Gene | Function | Upregulated in (Cell Line) | Reference |

|---|---|---|---|

| RARB | Tumor suppressor, modulates cell proliferation and differentiation | K562 (CML), MCF-7, MDA-MB-231 (Breast Cancer) | nih.goviiarjournals.orgmdpi.com |

| PTEN | Tumor suppressor, negative regulator of PI3K/AKT pathway | Nalm-6 (ALL), K562 (CML), MCF-7, MDA-MB-231 (Breast Cancer) | frontierspartnerships.orgnih.govnih.govmdpi.com |

| CDKN1A (p21) | Cell cycle inhibitor, competes with DNMT1 | Nalm-6 (ALL), K562 (CML) | frontierspartnerships.orgnih.govnih.goviiarjournals.org |

Mechanisms of Clofarabine Resistance in Research Models

Alterations in Intracellular Metabolism

The activation of clofarabine (B1669196) is a critical prerequisite for its anticancer activity. This process involves intracellular phosphorylation, primarily initiated by deoxycytidine kinase (dCK), to its active triphosphate form. nih.govdrugbank.com Consequently, any disruption in this metabolic pathway can lead to drug resistance.

Decreased Deoxycytidine Kinase (dCK) Activity or Expression

A primary mechanism of resistance to clofarabine is the downregulation of deoxycytidine kinase (dCK), the key enzyme responsible for the initial phosphorylation of clofarabine to its monophosphate form. nih.govwikipedia.org Studies across various cancer cell lines have consistently demonstrated that reduced dCK activity or expression correlates with increased resistance to clofarabine. oncohemakey.comresearchgate.netnih.gov

For instance, in human myeloid leukemia HL-60 cell lines made resistant to clofarabine, a significant decrease in dCK protein levels was observed. nih.gov Specifically, the HL/CAFdA20 and HL/CAFdA80 variant cell lines, which are 20-fold and 80-fold more resistant to clofarabine respectively, showed dCK protein levels that were halved and reduced to one-eighth of the parental HL-60 cells. nih.gov This reduction in dCK directly leads to decreased production of the active clofarabine triphosphate (CAFdATP), thereby diminishing its cytotoxic effects. nih.gov Research has shown that resistance to clofarabine in CEM cells was also linked to decreased dCK activity. oncohemakey.com

The interplay between dCK levels and drug transporters further highlights the importance of this enzyme. When dCK expression is low, the efflux of the parent drug by transporters like ABCG2 is enhanced, further contributing to resistance. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Conversely, overexpression of dCK can increase sensitivity to clofarabine by promoting the formation of its phosphorylated metabolites, which are less susceptible to efflux. researchgate.netaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org

Role of Deoxyguanosine Kinase in Clofarabine Phosphorylation

Despite its secondary role, dGK could become significant in cells that have low levels of dCK. oncohemakey.com In cytarabine-resistant HL-60 variant cells, which had reduced dCK expression, the retained sensitivity to clofarabine was partly attributed to the unaltered expression of dGK, suggesting it provided an alternative activation pathway. iiarjournals.org However, in other resistance models, such as clofarabine-resistant CEM cells, resistance was correlated with decreased dCK activity but not with changes in deoxyguanosine kinase. oncohemakey.com Furthermore, in established clofarabine-resistant HL-60 variants, both dCK and dGK protein levels were found to be decreased, contributing to a significant reduction in the formation of the active clofarabine triphosphate. nih.gov

Role of Drug Transporters

The cellular accumulation of clofarabine and its active metabolites can be significantly influenced by drug transporters, particularly those of the ATP-binding cassette (ABC) superfamily. These transporters can actively efflux drugs and their metabolites out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.

Involvement of ABC Transporters (e.g., ABCG2) in Metabolite Efflux (In Vitro)

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), has been identified as a key player in clofarabine resistance. researchgate.netpsu.educore.ac.uk In vitro studies have demonstrated that ABCG2 can transport both clofarabine and its monophosphate metabolite out of the cell. oncohemakey.compsu.edu

Overexpression of ABCG2 in various cancer cell lines, including osteosarcoma and myeloid leukemia, has been shown to confer resistance to clofarabine. researchgate.netbinasss.sa.cr This resistance can be reversed by the use of ABCG2 inhibitors, confirming the transporter's role in mediating drug efflux. researchgate.net The level of dCK activity appears to modulate the impact of ABCG2-mediated resistance. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org When dCK levels are low, there is less conversion of clofarabine to its phosphorylated form, making the parent drug more available for efflux by ABCG2. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Research indicates that ABCG2 exports the parent clofarabine more readily than its monophosphate form. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Therefore, the interplay between dCK activity and ABCG2 expression is a critical determinant of clofarabine's cytotoxicity. oncohemakey.comaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org

Table 1: Impact of dCK and ABCG2 on Clofarabine Cytotoxicity

| Cell Line | dCK Expression | ABCG2 Expression | Effect on Clofarabine Cytotoxicity | Reference |

|---|---|---|---|---|

| Myeloid Leukemia Cells | Reduced by siRNA | High | Strongly reduced cytotoxicity due to enhanced ABCG2-mediated efflux. | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org |

| Osteosarcoma Cells | Overexpressed | High | Blunted ABCG2-mediated efflux and increased sensitivity. | researchgate.net |

| ABCG2-overexpressing Cells | Low | High | Maximal ABCG2 export of clofarabine. | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org |

Apoptosis Pathway Evasion

Clofarabine ultimately induces cell death through the activation of apoptotic pathways. drugbank.com Therefore, cancer cells that can evade these programmed cell death signals can exhibit resistance to the drug.

Overexpression of Anti-apoptotic Proteins (e.g., Bcl-2)

A crucial mechanism for evading apoptosis is the overexpression of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2). frontiersin.org In novel clofarabine-resistant leukemic cell lines (HL/CAFdA20 and HL/CAFdA80), the overexpression of Bcl-2 was identified as a key contributor to drug resistance. nih.govashpublications.org This enhanced Bcl-2 expression made the cells resistant to mitochondria-related apoptosis induced by clofarabine. ashpublications.org

The significance of Bcl-2 in this resistance mechanism was further demonstrated by the synergistic effect observed when a Bcl-2 inhibitor, ABT-737, was used in combination with clofarabine. nih.gov The combination was more effective at inducing cytotoxicity and inhibiting growth in the resistant cell lines compared to the parental cells, indicating that the elevated Bcl-2 levels were a primary mechanism of resistance. nih.govashpublications.org This suggests that targeting the apoptotic pathway, in addition to addressing metabolic and transport-related resistance, could be a valuable strategy to overcome clofarabine resistance. nih.gov

Decreased Bim Expression

A significant mechanism contributing to clofarabine resistance involves the alteration of the apoptotic machinery, specifically through the downregulation of the pro-apoptotic protein Bim. Bim, a member of the Bcl-2 family of proteins, is crucial for initiating the intrinsic pathway of apoptosis. Research has shown that cancer cells can evade clofarabine-induced cell death by reducing Bim expression.

In a study developing novel clofarabine-resistant leukemic cell lines, two variants, HL/CAFdA20 and HL/CAFdA80, demonstrated 20-fold and 80-fold greater resistance to clofarabine than the parental HL-60 cell line, respectively. nih.gov A key finding was that these resistant variants were less susceptible to clofarabine-induced apoptosis due to a combination of Bcl-2 overexpression and decreased expression of Bim. nih.govnii.ac.jpresearchgate.net This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that is resistant to the cytotoxic effects of the drug. nih.gov The reduced levels of Bim mean that even when cellular stress signals are generated by clofarabine, the threshold to trigger apoptosis is not met, allowing the resistant cells to survive. nih.goviiarjournals.orgnih.govresearchgate.net

This mechanism is not isolated to clofarabine, as deficient Bim expression has been identified as a source of both intrinsic and acquired resistance to various targeted therapies. dtic.mil The combination of reduced clofarabine activation and an increased anti-apoptotic state, marked by low Bim levels, presents a formidable challenge in overcoming drug resistance. nih.gov

Table 1: Characteristics of Clofarabine-Resistant Leukemic Cell Lines

| Cell Line | Fold Resistance to Clofarabine | Key Resistance Mechanisms | Reference |

| HL/CAFdA20 | 20-fold | Decreased Bim expression, Bcl-2 overexpression, reduced dCK protein levels, reduced nucleoside transporter mRNA levels. | nih.gov |

| HL/CAFdA80 | 80-fold | Decreased Bim expression, Bcl-2 overexpression, severely reduced dCK protein levels, reduced nucleoside transporter mRNA levels. | nih.gov |

Genetic and Molecular Determinants of Resistance (In Vitro/Cellular Studies)

PPP2R1A Mutations and Dephosphorylation of dCK

A critical determinant of clofarabine efficacy is its metabolic activation within the cancer cell. Clofarabine is a prodrug that must be phosphorylated to its active triphosphate form by cellular kinases, primarily deoxycytidine kinase (dCK). nih.govkuleuven.be Genetic mutations that affect the activity of dCK can therefore confer resistance.

Recent research has identified specific mutations in the PPP2R1A gene as a novel mechanism of clofarabine resistance. researchgate.netnih.gov PPP2R1A encodes the Aα scaffolding subunit of the protein phosphatase 2A (PP2A), a key tumor suppressor. kuleuven.beresearchgate.net In uterine serous carcinoma (USC), a hotspot mutation, p.R183W, in PPP2R1A has been shown to increase resistance to clofarabine. researchgate.netnih.govkuleuven.be

This resistance is not due to a loss of PP2A function, but rather a gain-of-function mechanism. kuleuven.beresearchgate.netnih.gov The p.R183W mutant Aα subunit forms a specific PP2A complex that targets and dephosphorylates dCK, thereby inactivating it. researchgate.netnih.govresearchgate.net The inactivation of dCK prevents the conversion of clofarabine into its bioactive form, leading to a significant decrease in drug-induced DNA damage, G1 phase arrest, and apoptosis. kuleuven.beresearchgate.net This mechanism was confirmed through experiments showing that inhibiting PP2A pharmacologically could rescue the resistant phenotype. researchgate.net

Table 2: Effect of PPP2R1A p.R183W Mutation on Clofarabine Response in Uterine Serous Carcinoma Cells

| Cellular Process | Effect of p.R183W Mutation | Consequence | Reference |

| dCK Activity | Promotes dephosphorylation and inactivation of dCK. | Decreased conversion of clofarabine to its active triphosphate form. | kuleuven.beresearchgate.netnih.gov |

| Apoptosis | Decreased clofarabine-induced apoptosis. | Increased cell survival. | kuleuven.beresearchgate.net |

| Cell Cycle | Decreased G1 phase arrest. | Uninhibited cell proliferation. | kuleuven.beresearchgate.net |

| DNA Damage | Decreased γH2AX (a marker of DNA damage). | Reduced cytotoxic effect of clofarabine. | kuleuven.beresearchgate.net |

Context-Dependent Effects of Genetic Variants on Clofarabine Response

The genetic landscape of a cancer cell plays a crucial, and often context-dependent, role in its response to clofarabine. The impact of a specific genetic variant can vary significantly depending on the cellular background and the presence of other mutations.

The resistance conferred by PPP2R1A mutations is a prime example of this context dependency. While the p.R183W hotspot variant was shown to increase clofarabine resistance in USC cells, the expression of two other USC-associated PPP2R1A mutants (p.P179R and p.S256F) did not have the same effect in the tested cell models. researchgate.netnih.gov This demonstrates that the functional consequence of PPP2R1A mutations on drug response is highly specific to the particular mutation. kuleuven.beresearchgate.netnih.gov Furthermore, the resistance to related nucleoside analogs like gemcitabine (B846) and cladribine (B1669150) in cells with the p.R183W mutation was found to be cell line-dependent. researchgate.netnih.gov

Beyond PPP2R1A, broader genomic studies have identified other genetic and epigenetic variants that predict clofarabine cytotoxicity. A genome-wide association study using lymphoblastoid cell lines identified several genes whose expression levels correlate with clofarabine sensitivity. nih.gov Lower baseline expression of genes such as SETBP1, BAG3, and KLHL6 was associated with increased resistance to clofarabine. nih.gov siRNA-mediated knockdown of these genes confirmed their role in modulating clofarabine cytotoxicity. nih.gov Additionally, an exome-wide association study in acute myeloid leukemia (AML) patients identified that single nucleotide polymorphisms (SNPs) in the OR2J1 gene were associated with the cellular response to both clofarabine and the related drug cladribine, suggesting a shared mechanism influenced by this genetic variant. medrxiv.org

These findings highlight that a multitude of genetic factors, from specific single-gene mutations to broader gene expression patterns influenced by SNPs and epigenetic modifications, contribute to the variable response to clofarabine. nih.govaacrjournals.org

Table 3: Examples of Genetic Variants Influencing Clofarabine Response

| Gene | Variant Type | Cellular Context | Effect on Clofarabine Response | Reference |

| PPP2R1A | p.R183W mutation | Uterine Serous Carcinoma (USC) cells | Increased Resistance | kuleuven.beresearchgate.netnih.gov |

| PPP2R1A | p.P179R, p.S256F mutations | Uterine Serous Carcinoma (USC) cells | No significant effect observed in tested models | researchgate.netnih.gov |

| SETBP1 | Low gene expression | Lymphoblastoid cell lines (LCLs) | Increased Resistance | nih.gov |

| BAG3 | Low gene expression | Lymphoblastoid cell lines (LCLs) | Increased Resistance | nih.gov |

| KLHL6 | Low gene expression | Lymphoblastoid cell lines (LCLs) | Increased Resistance | nih.gov |

| OR2J1 | rs2394516 (SNP) | Acute Myeloid Leukemia (AML) patient cells | Associated with altered drug response | medrxiv.org |

Pre Clinical Combination Strategies and Biochemical Modulation of Clofarabine Activity

Rationale for Combination Therapy in Research Models

The primary motivation for exploring clofarabine (B1669196) in combination with other agents in research settings is to leverage its unique mechanisms of action to create synergistic anti-cancer effects.

Synergy Based on DNA Repair Inhibition

A key mechanism of clofarabine's action is its ability to inhibit DNA synthesis and repair. dovepress.comnih.gov This property forms a strong rationale for combining it with DNA-damaging agents. For instance, alkylating agents like cyclophosphamide (B585) cause DNA damage, which cancer cells attempt to repair. nih.gov Pre-clinical studies have demonstrated that clofarabine can impede this repair process, leading to an accumulation of DNA damage and subsequently, a more pronounced induction of apoptosis (programmed cell death). nih.govviamedica.pl In vitro studies using primary chronic lymphocytic leukemia (CLL) cells showed that pre-incubation with clofarabine inhibited the repair of DNA damage induced by 4-hydroperoxycyclophosphamide (a cyclophosphamide derivative). aacrjournals.org This inhibition of DNA repair correlated with a greater than additive increase in apoptotic cell death. aacrjournals.org This synergistic effect has been observed in various cancer models, providing a strong basis for its investigation in clinical settings. dovepress.comnih.gov

Biochemical Modulation to Enhance Other Nucleoside Analogues (e.g., Cytarabine)

Clofarabine is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides needed for DNA synthesis. thejh.orgnih.gov By inhibiting this enzyme, clofarabine depletes the intracellular pool of deoxynucleotides. nih.govonderzoekmetmensen.nl This action has a secondary effect that can be exploited in combination therapy. The depletion of deoxynucleotides reduces the feedback inhibition on another enzyme, deoxycytidine kinase (dCK). nih.gov

This is significant because dCK is the rate-limiting enzyme in the activation of other nucleoside analogues, such as cytarabine (B982) (ara-C). nih.gov Cytarabine needs to be phosphorylated to its active triphosphate form, ara-CTP, to exert its cytotoxic effects. thejh.orgnih.gov By enhancing the activity of dCK, clofarabine can increase the intracellular accumulation of ara-CTP in leukemia cells. thejh.orgnih.govashpublications.org This biochemical modulation, where one drug enhances the activity of another, has been well-established in vitro and forms the basis for the widely studied combination of clofarabine and cytarabine. nih.govresearchgate.netnih.gov This strategy aims to maximize the cytotoxic potential of cytarabine, one of the most active agents against acute myeloid leukemia (AML). nih.gov

Combinations with Other Cytotoxic Agents (In Vitro/Animal Models)

Building on the rationale of synergy and biochemical modulation, researchers have explored clofarabine in combination with various conventional cytotoxic agents in laboratory and animal studies.

Combinations with Etoposide (B1684455) and Cyclophosphamide

The combination of clofarabine with etoposide and cyclophosphamide has also shown promise in pre-clinical models. dovepress.comviamedica.pl The rationale for this combination is rooted in the ability of clofarabine to inhibit the repair of DNA damage induced by etoposide (a topoisomerase II inhibitor) and cyclophosphamide (an alkylating agent). dovepress.comviamedica.pl In vitro studies first demonstrated a synergistic effect between clofarabine and these agents. dovepress.com This pre-clinical evidence of synergy provided the foundation for subsequent clinical trials investigating this three-drug regimen in pediatric patients with relapsed or refractory acute leukemia. dovepress.comthejh.org

Combinations with Epigenetic Modulators and Phytochemicals (In Vitro)

More recent pre-clinical research has ventured into combining clofarabine with agents that modify the epigenome, as well as with naturally derived phytochemicals.

In vitro studies have shown that clofarabine itself possesses the capacity to modulate DNA methylation, an important epigenetic mechanism. mdpi.comnih.gov This has led to investigations combining clofarabine with other epigenetic modulators, such as the histone deacetylase (HDAC) inhibitor panobinostat (B1684620) and the DNA demethylating agent 5-aza-2'-deoxycytidine. nih.gov These combinations have been shown to enhance cytotoxicity in AML cell lines at lower drug concentrations. nih.gov

Furthermore, combinations with certain phytochemicals have yielded synergistic effects in vitro. For example, the combination of clofarabine with resveratrol (B1683913), a compound found in grapes, has been shown to produce a synergistic antiproliferative effect in malignant mesothelioma cells. cabidigitallibrary.org This effect was linked to the inhibition of Akt and Sp1 activities. cabidigitallibrary.org In breast cancer cell lines, combining clofarabine with epigallocatechin gallate (EGCG), a catechin (B1668976) from tea, or genistein, a soy isoflavone, resulted in enhanced inhibition of cell growth and induction of apoptosis. mdpi.compreprints.org These effects were associated with the reactivation of tumor suppressor genes that had been silenced by DNA methylation. mdpi.compreprints.org Similarly, in chronic myeloid leukemia (CML) cells, combining clofarabine with resveratrol or all-trans retinoic acid (ATRA) led to significant cell growth inhibition, apoptosis, and favorable epigenetic changes, including the reactivation of tumor suppressor genes like PTEN and RARB. nih.govnih.govresearchgate.net Another study in breast cancer cells showed that sulforaphane, a compound from broccoli, when combined with clofarabine, enhanced the demethylation and expression of tumor suppressor genes. karger.com

These in vitro findings suggest that combining clofarabine with epigenetic drugs or specific phytochemicals could be a promising strategy to enhance its therapeutic effects through multiple mechanisms.

Interactive Data Tables

Pre-clinical Clofarabine Combination Studies

| Combination Agent | Cancer Model | Key Finding | Reference |

| Cytarabine | Leukemia Cells | Enhanced intracellular accumulation of ara-CTP | thejh.orgnih.govashpublications.orgnih.gov |

| Cyclophosphamide | Chronic Lymphocytic Leukemia Cells | Inhibition of DNA repair, leading to increased apoptosis | nih.govaacrjournals.org |

| Etoposide & Cyclophosphamide | Leukemia Models | Synergistic antileukemic effect | dovepress.comviamedica.pl |

| Resveratrol | Malignant Mesothelioma Cells | Synergistic antiproliferative effect via Akt and Sp1 inhibition | cabidigitallibrary.org |

| Epigallocatechin gallate (EGCG) | Breast Cancer Cells | Enhanced growth inhibition and apoptosis | mdpi.compreprints.org |

| Genistein | Breast Cancer Cells | Additive decrease in viable cells | mdpi.com |

| All-trans retinoic acid (ATRA) | Chronic Myeloid Leukemia Cells | Significant growth inhibition and apoptosis | nih.govnih.gov |

| Sulforaphane | Breast Cancer Cells | Enhanced demethylation and expression of tumor suppressor genes | karger.com |

| Panobinostat & 5-aza-2'-deoxycytidine | AML Cell Lines | Enhanced cytotoxicity at lower concentrations | nih.gov |

Resveratrol and All-Trans Retinoic Acid (ATRA)

Novel Combination Approaches Under Investigation (Pre-clinical)

Researchers are actively investigating novel pre-clinical combination strategies to broaden the therapeutic applications of alpha-clofarabine, including in solid tumors.

One such novel combination is clofarabine with pictilisib (B1683980), a phosphoinositide 3-kinase (PI3K) inhibitor. nih.govresearchgate.net In pre-clinical studies on gastric cancer cell lines, this combination was found to be synergistic. nih.govresearchgate.net The combination treatment enhanced DNA damage, as indicated by an increase in phosphorylated H2A histone family member X (γH2AX), and inhibited key cell survival pathways like the AKT pathway. researchgate.net This dual action of promoting DNA damage while blocking survival signals led to increased cell death compared to either agent alone. researchgate.net These findings were also confirmed in patient-derived xenograft (PDX) models of gastric cancer, where the combination was more effective at inhibiting tumor growth. nih.govresearchgate.net

Another area of pre-clinical investigation involves combining clofarabine with radiation therapy. tandfonline.com The rationale is that clofarabine's inhibition of DNA synthesis and repair could sensitize cancer cells to radiation-induced DNA damage. tandfonline.com In various human tumor xenograft models, including head and neck, pancreatic, and colon tumors, clofarabine was shown to be a potent radiation modifier, enhancing the antitumor effects of radiation. tandfonline.com

Sequential combination with other nucleoside analogs, such as cytarabine, is another strategy that has been explored pre-clinically. The inhibition of ribonucleotide reductase by clofarabine is thought to increase the ability of leukemia cells to accumulate the active form of cytarabine, suggesting a potential for synergistic effects. ashpublications.org

Table 3: Investigational Pre-clinical Combinations with Clofarabine

| Combination Agent | Cancer Model | Rationale / Key Findings | Reference(s) |

|---|---|---|---|

| Pictilisib | Gastric Cancer | Synergistic activity; induces DNA damage (↑γH2AX) and inhibits AKT survival pathway. | nih.govresearchgate.net |

| Radiation | Solid Tumor Xenografts | Radiomodification; enhances tumor response to radiotherapy. | tandfonline.com |

| Cytarabine | Leukemia | Biochemical modulation; clofarabine may increase intracellular accumulation of active cytarabine. | dovepress.comashpublications.org |

Analytical Methodologies for Clofarabine in Research

Chromatographic Techniques for Compound Characterization

Chromatography is a cornerstone for the separation and analysis of clofarabine (B1669196) and its related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are two prominent techniques utilized in research settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification and purity assessment of clofarabine. researchgate.netresearchgate.net Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of clofarabine in bulk drug and pharmaceutical formulations. researchgate.net These methods are capable of separating clofarabine from its potential impurities, including the alpha-anomer and other related substances like 2-chloroadenine (B193299) and monobenzoate. researchgate.netresearchgate.net

One validated RP-HPLC method utilizes an Inertsil ODS 3V column with a mobile phase consisting of a phosphate (B84403) buffer (pH 4.0) and methanol (B129727) mixture (40:60 v/v) at a flow rate of 1 mL/min, with detection at 270 nm. researchgate.net Another method employs a Luna C-18 column with a water and methanol mobile phase (60:40 v/v) at the same flow rate, but with UV detection at 266 nm. researchgate.net A stability-indicating RP-HPLC method was also developed using an Inertsil C18 column and a mobile phase of buffer and acetonitrile (B52724) (90:10 v/v), with detection at 263 nm, achieving a retention time for clofarabine of 3.07 minutes. researchgate.netijpsnonline.com

For the analysis of clofarabine's active metabolite, clofarabine triphosphate, in leukemia cells, a simple, isocratic HPLC method has been developed. iiarjournals.org This method uses an anion-exchange column and a phosphate-acetonitrile buffer, with UV detection at 254 nm. iiarjournals.org

Below is a table summarizing various HPLC methods used for clofarabine analysis:

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (for Triphosphate) |

| Column | Inertsil ODS 3V (150× 4.6 mm) | Luna C-18 (250 mm × 4.6 mm, 5 µm) | Inertsil C18 (150 mm × 4.6 mm, 5µ) | TSK DEAE-2SW anion-exchange (250 × 4.6 mm, 5 µl) |

| Mobile Phase | Phosphate buffer (pH 4.0): Methanol (40:60) | Water: Methanol (60:40) | Buffer: Acetonitrile (90:10) | Phosphate-acetonitrile buffer |

| Flow Rate | 1 mL/min | 1.0 ml/min | 1 ml/min | 0.7 ml/min |

| Detection Wavelength | 270 nm | 266 nm | 263 nm | 254 nm |

| Linearity Range | 10-30 µg/mL | 0.05-20 μg/ml | 5-25 μg/ml | 10-5,000 pmol |

| Retention Time | Not Specified | Not Specified | 3.07 min | Not Specified |

Ultra-Performance Convergence Chromatography (UPC²) for Green Chemistry Approaches

Ultra-Performance Convergence Chromatography (UPC²), a modern form of supercritical fluid chromatography (SFC), presents a sustainable and efficient alternative to traditional HPLC for the analysis of clofarabine. scribd.comvixra.orgwaters.com This "green chemistry" approach significantly reduces the use of organic solvents by employing compressed carbon dioxide as the primary mobile phase. scribd.comvixra.orgwaters.com

A validated stability-indicating UPC² assay method has been developed for clofarabine in injection form. scribd.comvixra.org This method successfully separates clofarabine from its potential impurities, including the alpha-anomer, in under 6 minutes. vixra.org The separation is achieved on a BEH-2-ethyl pyridine (B92270) (BEH 2EP) column using a mobile phase of methanol and carbon dioxide in a 30:70 ratio, with detection at 254 nm. vixra.orgresearchgate.net The UPC² technology allows for precise control over mobile phase strength, pressure, and temperature, enabling fine-tuning of the separation process. waters.com

| Parameter | UPC² Method |

| Column | Acquity UPLC BEH 2-EP (100 mm x 3.0 mm, 1.7 µm) |

| Mobile Phase | Methanol: Carbon Dioxide (30:70) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 254 nm |

| Run Time | < 6 minutes |

Spectroscopic and Other Detection Methods

Spectroscopic methods are vital for the quantification and structural elucidation of clofarabine and its byproducts. UV-Visible spectrophotometry and mass spectrometry are key techniques in this domain.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of clofarabine. ijbpas.comresearchgate.net This technique relies on the principle that drug molecules absorb light at specific wavelengths. researchgate.net By measuring the absorbance of a clofarabine solution, its concentration can be determined based on the Beer-Lambert law. researchgate.net

For clofarabine, a solution in methanol exhibits maximum absorbance at a wavelength of 260 nm. vixra.orgijbpas.com Studies have shown that the detection wavelength can be optimized depending on the specific method and instrumentation. For instance, in some HPLC methods, detection wavelengths of 250 nm, 262 nm, 263 nm, and 270 nm have been utilized. researchgate.netresearchgate.netscribd.comiosrjournals.org The selection of an appropriate wavelength is crucial for the sensitivity of the method. ijbpas.com

This technique is not only used as a standalone quantification method but also as the detection principle in HPLC systems. lcms.cz

Mass Spectrometry for Metabolite and Degradant Research

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of clofarabine's metabolites and degradation products. animbiosci.orgmdpi.com This technique offers high sensitivity and specificity, allowing for the detailed structural analysis of compounds. animbiosci.org

In the context of clofarabine, LC-MS has been instrumental in studying its metabolism. fda.gov While in vitro studies with human hepatocytes indicated minimal metabolism, with only one minor metabolite (clofarabine sulfate) detected, the fate of a significant portion of the drug in the body remains to be fully elucidated. fda.gov The active intracellular metabolite, clofarabine triphosphate, is a key target for metabolic studies. fda.govdrugbank.com

Untargeted metabolomics using LC-high resolution mass spectrometry (LC-HRMS) is a sophisticated approach that can identify a wide range of metabolites. animbiosci.orgnih.gov This method, combined with chemometric data analysis, allows for the screening and identification of potential biomarkers and metabolic pathways affected by the drug. animbiosci.orgnih.gov The hybrid quadrupole linear ion trap mass spectrometer (QTRAP) is another advanced tool used for simultaneous quantification of the parent drug and screening for metabolites. mdpi.com

Method Validation in Research Laboratory Settings

The validation of analytical methods is a critical process in research and pharmaceutical quality control to ensure that the methods are reliable, reproducible, and accurate for their intended purpose. synzeal.comresearchgate.net Validation is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). vixra.orgresearchgate.net

A validated method for clofarabine analysis must demonstrate acceptable performance in several key areas:

Linearity : The method should show a linear relationship between the concentration of the analyte and the analytical response over a specified range. researchgate.netresearchgate.net For example, a UPC² method for clofarabine showed linearity (r² ≥ 0.999) over a range of 50% to 150% of the target concentration. vixra.orgresearchgate.net An RP-HPLC method demonstrated linearity in the range of 10-30 µg/mL. researchgate.net

Accuracy : This assesses the closeness of the test results to the true value. researchgate.net It is often studied over a range of concentrations. researchgate.net

Precision : This measures the degree of scatter between a series of measurements. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netresearchgate.net

Specificity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. iosrjournals.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For one clofarabine method, the LOD and LOQ were found to be 0.071 μg/mL and 0.21 μg/mL, respectively. researchgate.net

Robustness : This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The validation process ensures that the analytical method is suitable for its intended use, such as the quantification of clofarabine in parenteral formulations or the study of its stability under various conditions. researchgate.net

Linearity, Accuracy, Precision, and Robustness for Research Samples

The validation of analytical methods for clofarabine is crucial to guarantee reliable and reproducible results in research applications. This validation process, often following International Council for Harmonisation (ICH) guidelines, encompasses several key parameters. ijrpr.comauctoresonline.org

Linearity is established to demonstrate that the method's response is directly proportional to the concentration of the analyte within a specific range. For clofarabine, linearity has been demonstrated across various concentration ranges, such as 5.0-150 µg/mL, 10-30 µg/mL, and 10-50 ppm, with correlation coefficients (r² or r) consistently close to 0.999 or higher, indicating a strong linear relationship. ijrpr.comrjptonline.orgresearchgate.netijpsnonline.com

Accuracy refers to the closeness of the measured value to the true value. Accuracy studies for clofarabine typically involve spiking a known amount of the compound into a sample matrix and calculating the percent recovery. Reported recovery rates for clofarabine are consistently high, often between 99.05% and 100.95%, demonstrating the accuracy of the analytical methods. ijrpr.comrjptonline.orgresearchgate.net

Precision evaluates the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (% RSD). For clofarabine analysis, both intra-day (repeatability) and inter-day (intermediate precision) have been shown to have % RSD values well within acceptable limits, typically less than 2%. ijrpr.comrjptonline.orgresearchgate.netijpsnonline.com

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. auctoresonline.org For HPLC methods, this can include variations in mobile phase composition, pH, flow rate, and column temperature. auctoresonline.orgiosrjournals.org Studies have shown that developed methods for clofarabine are robust, with minimal impact on results when such small changes are introduced. auctoresonline.orgresearchgate.netiosrjournals.org

The limits of detection (LOD) and quantification (LOQ) are also determined. The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For clofarabine, reported LOD and LOQ values vary depending on the specific method and instrumentation, with values as low as 0.071 µg/mL and 0.21 µg/mL, respectively, being reported. researchgate.netijpsnonline.com Another study reported an LOD of 1.5874 µg/mL and an LOQ of 4.8213 µg/mL. rjptonline.org

Table 1: Summary of Validation Parameters for Clofarabine Analytical Methods

| Parameter | Reported Range/Value | Source(s) |

|---|---|---|

| Linearity Range | 5.0-150 µg/mL, 10-50 ppm, 10-30 µg/mL | ijrpr.comrjptonline.orgresearchgate.net |

| Correlation Coefficient (r² or r) | >0.999 | ijrpr.comresearchgate.netijpsnonline.com |

| Accuracy (% Recovery) | 99.05% - 100.95% | ijrpr.comresearchgate.net |

| Precision (% RSD) | < 2% | ijrpr.comrjptonline.orgresearchgate.netijpsnonline.com |

| Limit of Detection (LOD) | 0.071 µg/mL, 1.5874 µg/mL | rjptonline.orgijpsnonline.com |

| Limit of Quantitation (LOQ) | 0.21 µg/mL, 4.8213 µg/mL | rjptonline.orgijpsnonline.com |

Stability-Indicating Assays for Research Compound Characterization

Stability-indicating analytical methods are essential for assessing the intrinsic stability of a drug substance and for determining its shelf-life. These methods are designed to separate the intact drug from its potential degradation products, ensuring that the analytical measurement is specific for the active ingredient. iosrjournals.org

For clofarabine, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. rjptonline.orgiosrjournals.org These methods are crucial for analyzing the compound under various stress conditions, such as acid and alkali hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. ijrpr.comsidalc.net

Studies have shown that clofarabine is highly resistant to degradation under several stress conditions. rjptonline.org When degradation does occur, the developed HPLC methods have been successful in separating the degradation products from the parent clofarabine peak, demonstrating the specificity and stability-indicating nature of the assay. ijrpr.comiosrjournals.orgsidalc.net For instance, in one study, the maximum degradation of clofarabine was observed in acidic conditions. researchgate.netijpsnonline.com

The development of these methods often involves the use of a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. researchgate.netijpsnonline.comiosrjournals.org Detection is typically performed using a UV detector at a wavelength where clofarabine has significant absorbance, such as 250 nm, 263 nm, or 270 nm. rjptonline.orgresearchgate.netijpsnonline.comiosrjournals.org Some methods also employ mass spectrometry (LC-MS) for further confirmation and characterization of degradation products. rjptonline.org

A study investigating the physicochemical stability of clofarabine injection concentrate and diluted infusion solutions found that the drug remained stable for at least 28 days under various storage conditions, including refrigeration and room temperature, and in different diluents like 0.9% sodium chloride and 5% glucose infusion solution. nih.gov This highlights the practical utility of stability-indicating assays in determining appropriate storage and handling procedures for research and clinical applications.

Quantification in Biological Matrices for Pre-clinical Studies

The analysis of clofarabine in biological matrices is fundamental for understanding its pharmacokinetic and pharmacodynamic properties in pre-clinical models. These studies are essential for determining drug exposure and its relationship to efficacy and toxicity.

Analysis in Cell Lysates and Culture Media

In vitro studies are crucial for elucidating the mechanisms of action of clofarabine and for initial screening of its anticancer activity. The quantification of clofarabine in cell lysates and culture media allows researchers to correlate drug concentrations with cellular responses, such as inhibition of cell proliferation and induction of apoptosis. semanticscholar.orgnih.gov

For instance, studies have used techniques like the MTT assay to assess cell viability after treatment with clofarabine, often in combination with other agents. semanticscholar.orgnih.gov The concentrations of clofarabine used in these assays can range from nanomolar to micromolar levels. semanticscholar.orgnih.gov

To analyze intracellular drug levels and its metabolites, cells are typically lysed, and the resulting lysate is analyzed. semanticscholar.orgnih.gov Western blot analysis is a common technique used to examine the effects of clofarabine on protein expression levels related to cell cycle and apoptosis. semanticscholar.orgnih.gov In some studies, stock solutions of clofarabine are prepared in solvents like dimethyl sulfoxide (B87167) (DMSO) and then diluted in cell culture medium for experiments. nih.gov

Animal Tissue and Biofluid Analysis (e.g., Plasma, Microdialysis in Animal Models)

Pre-clinical animal models are indispensable for evaluating the in vivo behavior of clofarabine. mdpi.com The analysis of clofarabine in animal tissues and biofluids, such as plasma, provides critical pharmacokinetic data.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of clofarabine and other compounds in plasma. iosrjournals.org This technique is essential for pharmacokinetic studies that track the concentration of the drug over time.

Cerebral microdialysis is a specialized technique used to measure the unbound concentration of a drug in the extracellular fluid of specific tissues, such as the brain. nih.govaetna.comresearchgate.net This is particularly important for drugs targeting the central nervous system. In a study involving a mouse model of ependymoma, cerebral microdialysis was used to determine the disposition of clofarabine in the tumor extracellular fluid. nih.govaetna.comresearchgate.net The results of this analysis were crucial in determining that the clofarabine exposure in the tumor was insufficient to produce an antitumor effect, leading to the de-prioritization of the drug for this specific indication. nih.govaetna.com